molecular formula C10H18O2 B1204049 1-Octen-3-yl acetate CAS No. 2442-10-6

1-Octen-3-yl acetate

Cat. No.: B1204049
CAS No.: 2442-10-6
M. Wt: 170.25 g/mol
InChI Key: DOJDQRFOTHOBEK-UHFFFAOYSA-N
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Description

1-Octen-3-yl acetate is a chemical compound with the molecular formula C10H18O2. It is an ester derived from acetic acid and oct-1-en-3-ol. This compound is known for its characteristic odor reminiscent of lavender and mushrooms. It exists as two enantiomers and can be obtained as a racemic mixture. This compound is a component of lavender oil and is used in various fragrance and flavor applications .

Mechanism of Action

Target of Action

1-Octen-3-yl acetate is primarily used as a flavor and fragrance agent . It is known for its herbal odor and green type flavor . .

Pharmacokinetics

Its solubility in water is relatively low, with a value of 51.58 mg/L at 25°C , which could impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its role as a flavor and fragrance agent. It is known to produce a herbal odor and green type flavor , contributing to the sensory properties of various products.

Biochemical Analysis

Biochemical Properties

1-Octen-3-yl acetate plays a significant role in various biochemical reactions. It interacts with enzymes such as lipoxygenase, which catalyzes the peroxidation of linoleic acid, leading to the formation of 1-octen-3-ol, a precursor of this compound . This interaction is crucial for the production of volatile compounds that contribute to the aroma of certain foods and essential oils . Additionally, this compound is involved in the modulation of redox states in cells, influencing the synthesis of oxylipins like methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in defense mechanisms. For instance, the production of 1-octen-3-ol, a related compound, primes cells for defense by upregulating the synthesis of signaling molecules . This compound also affects gene expression and cellular metabolism by modulating the redox state within cells, which can lead to the activation of host defense mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as lipoxygenase, facilitating the peroxidation of linoleic acid . This binding interaction is essential for the formation of 1-octen-3-ol, which is subsequently converted to this compound. Additionally, this compound may act as an enzyme inhibitor or activator, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that this compound is relatively stable at room temperature but may degrade over extended periods . Long-term effects on cellular function have been observed, with changes in gene expression and cellular metabolism noted in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing defense mechanisms. At high doses, it can exhibit toxic or adverse effects. For example, 1-octen-3-ol, a related compound, has been found to disrupt dopamine homeostasis in animal studies, suggesting potential toxicity at high concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from the peroxidation of linoleic acid, catalyzed by lipoxygenase, followed by cleavage of the resulting hydroperoxide . This compound interacts with enzymes and cofactors involved in the synthesis of oxylipins, which play a role in cellular signaling and defense mechanisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . The distribution of this compound is also affected by its solubility and affinity for different cellular components .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its function and activity . The subcellular localization of this compound is crucial for its role in modulating cellular processes and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octen-3-yl acetate can be synthesized through the acetylation of oct-1-en-3-ol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of oct-1-en-3-ol with acetic acid. This process involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Octen-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Octen-3-yl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Octen-3-yl acetate is similar to other acetate esters such as:

    Linalyl acetate: Found in lavender oil, known for its floral scent.

    Geranyl acetate: Present in various essential oils, with a sweet, fruity aroma.

    Citronellyl acetate: Used in perfumery for its fresh, citrus-like fragrance.

Uniqueness: this compound is unique due to its dual odor profile, combining lavender and mushroom-like scents. This makes it particularly valuable in creating complex fragrance compositions .

Properties

IUPAC Name

oct-1-en-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-6-7-8-10(5-2)12-9(3)11/h5,10H,2,4,6-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJDQRFOTHOBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051903
Record name Oct-1-en-3-yl acetate
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

189.00 to 190.00 °C. @ 760.00 mm Hg
Record name 1-Octen-3-yl acetate
Source Human Metabolome Database (HMDB)
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CAS No.

2442-10-6
Record name 1-Octen-3-yl acetate
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Record name 1-Octen-3-yl acetate
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Record name 1-Octen-3-ol, 3-acetate
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Record name Oct-1-en-3-yl acetate
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Record name Oct-1-en-3-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.704
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Record name 1-OCTEN-3-YL ACETATE
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Record name 1-Octen-3-yl acetate
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URL http://www.hmdb.ca/metabolites/HMDB0032452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary natural source of 1-Octen-3-yl acetate and what is its function?

A1: this compound is a volatile compound found in the defensive secretions of the brown stink bug, Scaptocoris castanea. This insect is considered an agricultural pest. [] The compound is part of a complex mixture of aldehydes, alcohols, and hydrocarbons released by the insect's metathoracic glands as a defense mechanism. []

Q2: How does the presence of this compound change during soy sauce fermentation?

A2: Research suggests that the concentration of this compound increases during the long-term fermentation of soy sauce (over 12 months). [] This increase contributes to the complex flavor profile of the final product.

Q3: Has this compound demonstrated any acaricidal activity?

A3: Yes, this compound, along with its derivative 3,7-dimethyl-1-octen-3-ol, has been identified as a potential natural acaricide. Studies have shown promising results against house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus) and the stored food mite (Tyrophagus putrescentiae). []

Q4: Which plant species are known to contain this compound in their essential oils?

A4: Several plant species have been found to contain this compound in their essential oils. Some examples include:

  • Hedeoma mandoniana []
  • Plumbago europaea L. roots []
  • Leucanthemum vulgare Lam. flowering tops []
  • Ripe Bananas []

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C10H18O2. Its molecular weight is 170.25 g/mol.

Q6: Are there any safety concerns regarding the use of this compound in animal feed?

A6: The European Food Safety Authority (EFSA) has assessed the safety of this compound for use as a flavoring in animal feed. Their findings concluded that it is safe for use at a level of 1 mg/kg of complete feed for most animal species, with a lower safe level of 0.6 mg/kg for cats. [] The assessment considered potential risks to the animals consuming the feed, as well as to humans who might consume products from those animals.

Q7: How can I find more information about analytical methods for detecting and quantifying this compound?

A7: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ] and Solid Phase Microextraction (SPME) [, ] are commonly used to identify and quantify this compound in various samples. Exploring scientific literature and databases dedicated to analytical chemistry can provide further details on these methods and their validation.

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